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molecular formula C5H11NO4S B8499629 4-Hydroxytetrahydropyran-3-sulfonamide CAS No. 1398606-44-4

4-Hydroxytetrahydropyran-3-sulfonamide

Cat. No. B8499629
M. Wt: 181.21 g/mol
InChI Key: DPLRBFQCOBTMFQ-UHFFFAOYSA-N
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Patent
US08828995B2

Procedure details

4-Oxotetrahydropyran-3-sulfonamide (1.09 g) was dissolved in 2:1 THF/methanol (110 ml), sodium borohydride (0.23 g) was added in portions and the mixture was stirred at room temperature for 18 hours. Concentrated hydrochloric acid was then used to set the pH to 2 and then the solvent was removed under reduced pressure. The residue was purified by chromatography (solvent: dichloromethane/methanol). This gave the product (0.65 g) with a molecular weight of 181.2 g/mol (C5H11NO4S).
Quantity
1.09 g
Type
reactant
Reaction Step One
Quantity
0.23 g
Type
reactant
Reaction Step One
Name
THF methanol
Quantity
110 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH2:7][CH2:6][O:5][CH2:4][CH:3]1[S:8]([NH2:11])(=[O:10])=[O:9].[BH4-].[Na+].Cl>C1COCC1.CO>[OH:1][CH:2]1[CH2:7][CH2:6][O:5][CH2:4][CH:3]1[S:8]([NH2:11])(=[O:10])=[O:9] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
1.09 g
Type
reactant
Smiles
O=C1C(COCC1)S(=O)(=O)N
Name
Quantity
0.23 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
THF methanol
Quantity
110 mL
Type
solvent
Smiles
C1CCOC1.CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added in portions
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography (solvent: dichloromethane/methanol)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
OC1C(COCC1)S(=O)(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.65 g
YIELD: CALCULATEDPERCENTYIELD 59%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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